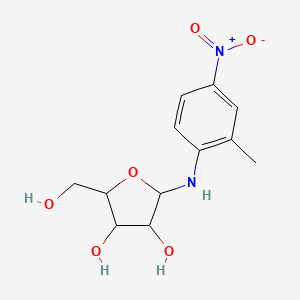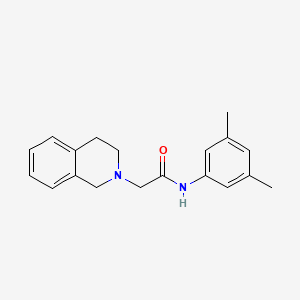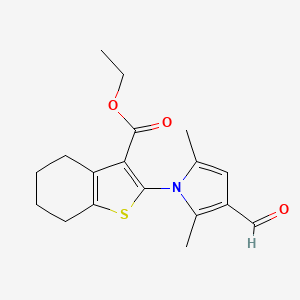![molecular formula C22H18N4O4 B4932630 3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4932630.png)
3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4,5-trimethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-4 and has a unique chemical structure that makes it a promising candidate for research purposes.
Mécanisme D'action
The mechanism of action of TMB-4 is not fully understood. However, studies have suggested that TMB-4 exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
TMB-4 has been shown to have several biochemical and physiological effects. Studies have shown that TMB-4 can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. TMB-4 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of TMB-4 is its potent anticancer and neuroprotective properties. TMB-4 is also relatively stable and can be easily synthesized in the laboratory. However, the synthesis process is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of TMB-4 is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for research on TMB-4. One of the significant areas of research is the development of TMB-4 analogs that have improved potency and selectivity. Another area of research is the identification of the exact mechanism of action of TMB-4, which will help in the development of more effective treatments for cancer and neurodegenerative diseases. Additionally, TMB-4 can be studied for its potential applications in other fields, such as infectious diseases and cardiovascular diseases.
Conclusion:
In conclusion, TMB-4 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TMB-4 has potent anticancer and neuroprotective properties and has been extensively studied for its potential applications in the treatment of cancer and neurodegenerative diseases. The synthesis process of TMB-4 is complex and requires expertise in organic chemistry. There are several future directions for research on TMB-4, including the development of TMB-4 analogs and the identification of the exact mechanism of action of TMB-4.
Méthodes De Synthèse
The synthesis of TMB-4 involves several steps, starting from the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminopyridine to form an intermediate compound. This intermediate is then reacted with 2,3-dichloroquinoxaline to form TMB-4. The synthesis process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
TMB-4 has been extensively studied for its potential applications in various fields of research. One of the significant applications of TMB-4 is in the field of cancer research. Studies have shown that TMB-4 has potent anticancer properties and can induce apoptosis in cancer cells. TMB-4 has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c1-28-18-10-13(11-19(29-2)20(18)30-3)25-9-8-16-14(21(25)27)12-23-22-24-15-6-4-5-7-17(15)26(16)22/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQDHHXSGLNMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(4-methylphenoxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4932552.png)
![5-{3,5-dichloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4932571.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B4932589.png)
![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4932594.png)
![6-[(4-chlorobenzyl)thio]-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4932609.png)
![N-isopropyl-1'-{5-[(methylthio)methyl]-2-furoyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B4932615.png)
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)

![3'-(2-methoxyethyl) 5'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4932664.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)


